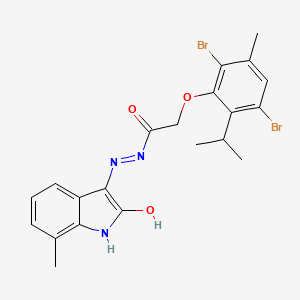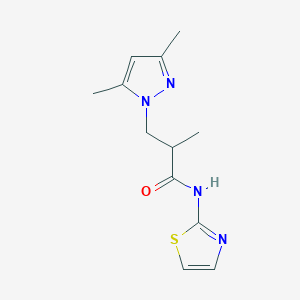
3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a compound that features both pyrazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Wirkmechanismus
Target of Action
The primary targets of the compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-1,3-thiazol-2-ylpropanamide” are currently unknown
Mode of Action
It is known that compounds with similar structures, such as 1-cyanoacetyl-3,5-dimethylpyrazole, have established themselves as effective cyanoacetylating agents .
Biochemical Pathways
For instance, some pyrazole derivatives have been associated with a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Result of Action
Compounds with similar structures have shown promising in vitro anticoronavirus and antitumoral activity .
Biochemische Analyse
Biochemical Properties
They are also applied as fungicides, analgesics, pesticides, insecticides, and as the chelating and extracting reagents for different metal ions .
Cellular Effects
It is known that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Many reports linked ROS overexpression and disease development .
Molecular Mechanism
It is known that pyrazole derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable thiazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or thiazole rings.
Substitution: Both the pyrazole and thiazole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the formulation of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-dimethylpyrazol-1-yl)-N-(1-methylimidazol-2-yl)butanamide
- 1,3,4-thiadiazole derivatives
Uniqueness
What sets 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide apart is the combination of pyrazole and thiazole rings in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more versatile applications in medicinal chemistry and other fields.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-8(7-16-10(3)6-9(2)15-16)11(17)14-12-13-4-5-18-12/h4-6,8H,7H2,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTIGVUNOJQEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5994230.png)
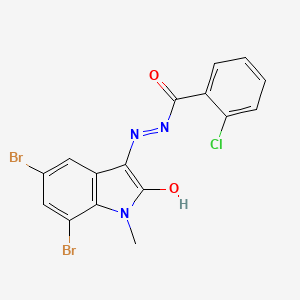
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline](/img/structure/B5994249.png)
![ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-nitrophenyl)iminothiophene-3-carboxylate](/img/structure/B5994253.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5994258.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione](/img/structure/B5994264.png)
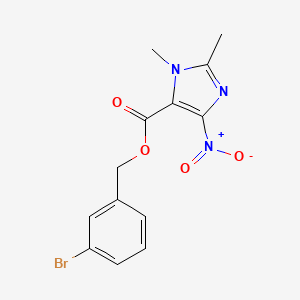
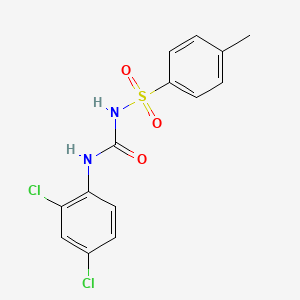
![3-(4-fluorophenyl)-7-(2-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5994285.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5994288.png)
![2-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5994290.png)
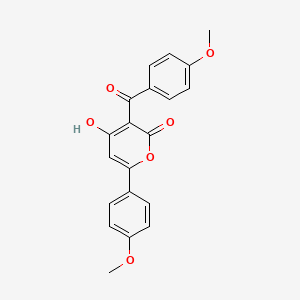
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide](/img/structure/B5994317.png)
